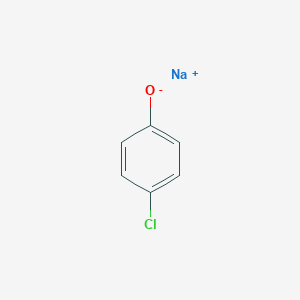

sodium;4-chlorophenolate

CAS No.:

Cat. No.: VC13361036

Molecular Formula: C6H4ClNaO

Molecular Weight: 150.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4ClNaO |

|---|---|

| Molecular Weight | 150.54 g/mol |

| IUPAC Name | sodium;4-chlorophenolate |

| Standard InChI | InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 |

| Standard InChI Key | CFPLEOLETMZLIB-UHFFFAOYSA-M |

| Isomeric SMILES | C1=CC(=CC=C1[O-])Cl.[Na+] |

| Canonical SMILES | C1=CC(=CC=C1[O-])Cl.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

Sodium 4-chlorophenolate is characterized by a planar aromatic ring system with a chlorine substituent at the fourth carbon and a sodium ion neutralizing the phenolic oxygen’s negative charge. The compound crystallizes in a monoclinic system, with intermolecular interactions dominated by ionic bonds between sodium and oxygen atoms and van der Waals forces between chlorinated aromatic rings . Key crystallographic parameters include a unit cell volume of ų and a coordination geometry around the sodium ion that facilitates solubility in polar solvents .

Table 1: Physicochemical Properties of Sodium 4-Chlorophenolate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.538 g/mol |

| Density | 1.161 g/cm³ |

| Melting Point | 42.8°C |

| Boiling Point | 220°C at 760 mmHg |

| Flash Point | 80.1°C |

| Solubility | Highly soluble in water |

Synthesis and Industrial Production

Conventional Synthesis Routes

The synthesis of sodium 4-chlorophenolate typically involves the neutralization of 4-chlorophenol with sodium hydroxide:

This exothermic reaction proceeds quantitatively under mild conditions (25–40°C), yielding high-purity sodium 4-chlorophenolate . Industrial-scale production often employs continuous flow reactors to enhance efficiency, as demonstrated in related chlorophenol derivative syntheses . For instance, microchannel reactors enable precise temperature control (-5–20°C) and reaction times as short as 30 seconds, minimizing byproduct formation .

Purification and Quality Control

Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by vacuum drying to achieve >99% purity . Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify structural integrity and quantify residual solvents .

Physicochemical and Electrochemical Behavior

Stability and Reactivity

Sodium 4-chlorophenolate exhibits high thermal stability, decomposing only above 220°C . Its aqueous solutions are alkaline (pH ~10–12) due to the phenolate ion’s hydrolysis. The compound is susceptible to oxidative degradation in the presence of strong oxidizers, yielding chlorinated quinones and carbon dioxide .

Electrochemical Detection as a Persistent Pollutant

Recent studies have leveraged carbon nanotube-modified electrodes for detecting 4-chlorophenol, the protonated form of sodium 4-chlorophenolate. A screen-printed carbon electrode functionalized with carboxylated multi-walled carbon nanotubes (C/MWCNT-COOH/SPCE) demonstrated a detection limit of 9.2 nM and a linear response range of 0.01–1.3 μM . The oxidation mechanism involves a two-electron transfer process at the electrode surface:

This innovation enables real-time monitoring of chlorophenol contaminants in environmental samples .

Industrial and Pharmaceutical Applications

Intermediate in Organic Synthesis

| Exposure Route | First-Aid Response |

|---|---|

| Inhalation | Move to fresh air; administer oxygen if breathing is difficult. |

| Skin Contact | Remove contaminated clothing; wash with soap and water. |

| Eye Contact | Rinse cautiously with water for 15 minutes; seek medical attention. |

Environmental Impact and Remediation

As a persistent organic pollutant (POP), sodium 4-chlorophenolate’s environmental half-life exceeds 60 days in aquatic systems . Advanced oxidation processes (AOPs), such as ozonation and Fenton reactions, effectively degrade the compound into less harmful intermediates like chloride ions and carboxylic acids .

Analytical Methods and Quality Assurance

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorption bands at 1245 cm⁻¹ (C–O stretch) and 750 cm⁻¹ (C–Cl bend) . Mass spectrometry (MS) reveals a parent ion peak at m/z 150.538, consistent with the molecular weight .

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 280 nm) achieves baseline separation of sodium 4-chlorophenolate from related chlorophenols, with a retention time of 6.2 minutes under isocratic elution (60% acetonitrile/40% 10 mM phosphate buffer) .

Future Directions and Research Opportunities

Green Synthesis Innovations

Adopting continuous flow microreactor technology, as exemplified in 4-amino-3-chlorophenol synthesis , could reduce energy consumption and waste generation in sodium 4-chlorophenolate production. Catalyst design and solvent-free reactions warrant exploration to enhance sustainability.

Toxicological Profiling

Comprehensive in vivo studies are needed to establish occupational exposure limits and evaluate long-term ecotoxicological effects. Structure-activity relationship (SAR) studies could elucidate modifications to reduce environmental persistence while retaining industrial utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume